KRASG12D-IN-3-d3

Bioanalysis LC-MS/MS Pharmacokinetics

KRASG12D-IN-3-d3 is the deuterated analog of the orally bioavailable KRAS G12D inhibitor KRASG12D-IN-3, designed as an internal standard (IS) for LC-MS/MS bioanalysis. Its +3 Da mass shift permits chromatographic separation and distinct MS detection, compensating for matrix effects and ionization variability—capabilities unattainable with the non-deuterated parent. The deuterium labeling confers enhanced metabolic stability, preventing IS degradation during assays and ensuring accurate quantitation of Cmax, AUC, and T1/2. Essential for preclinical PK/PD modeling, metabolic stability assessment, and oral bioavailability studies of KRAS G12D inhibitors. Secure high-purity supply for reproducible bioanalytical data.

Molecular Formula C31H30ClF6N7O2
Molecular Weight 685.1 g/mol
Cat. No. B15135942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRASG12D-IN-3-d3
Molecular FormulaC31H30ClF6N7O2
Molecular Weight685.1 g/mol
Structural Identifiers
SMILESCC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8
InChIInChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3
InChIKeyWEMJBXUDRVBQFH-AKZXIDIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRASG12D-IN-3-d3: Deuterated Internal Standard for Bioanalysis of KRAS G12D Inhibitors


KRASG12D-IN-3-d3 (CAS: 3033638-69-3) is a deuterated analog of the orally bioavailable KRAS G12D inhibitor KRASG12D-IN-3 (compound Z1084) . This stable isotope-labeled compound is primarily employed as an internal standard (IS) in LC-MS/MS quantitative bioanalysis [1]. It retains the pharmacological activity of its parent molecule, which inhibits the growth of AGS (stomach) and AsPC-1 (pancreas) cancer cells with IC50 values of 0.38 nM and 1.23 nM, respectively . The deuterium labeling (replacement of three hydrogen atoms with deuterium) is designed to improve metabolic stability and enable precise pharmacokinetic and drug metabolism studies [1].

KRASG12D-IN-3-d3: Why Non-Deuterated Inhibitors Cannot Substitute in Quantitative Bioanalysis


Generic substitution with the non-deuterated parent compound, KRASG12D-IN-3, fails in bioanalytical workflows due to its near-identical physicochemical properties, which preclude accurate LC-MS/MS quantitation . The deuterium labeling in KRASG12D-IN-3-d3 creates a mass difference (+3 Da) that enables chromatographic separation and distinct MS detection, effectively compensating for matrix effects and ionization variability [1]. Furthermore, the deuterated form exhibits enhanced metabolic stability and reduced in vivo clearance, preventing the compound itself from being metabolized during the assay, which is a critical requirement for an internal standard [2]. This differential property is essential for generating precise and reproducible pharmacokinetic data, which cannot be achieved with the unlabeled compound.

KRASG12D-IN-3-d3 Evidence Guide: Quantified Advantages Over Non-Deuterated and In-Class Comparators


LC-MS/MS Quantitation Precision: Deuterated Internal Standard vs. Non-Labeled Analog

KRASG12D-IN-3-d3 provides superior quantitation precision in LC-MS/MS compared to its non-deuterated parent, KRASG12D-IN-3, which is essential for accurate pharmacokinetic profiling [1]. The deuterium labeling creates a mass shift of +3 Da, allowing the internal standard to be chromatographically resolved and distinctly detected without interference from the analyte [2]. This mitigates matrix effects, a common source of error in bioanalysis [1].

Bioanalysis LC-MS/MS Pharmacokinetics Internal Standard

Enhanced Metabolic Stability: Deuterated vs. Non-Deuterated KRAS G12D Inhibitors

Deuteration of KRASG12D-IN-3 to form KRASG12D-IN-3-d3 is expected to improve metabolic stability, a class-level benefit observed in deuterated analogs of KRAS G12D inhibitors [1]. The replacement of C-H bonds with stronger C-D bonds (kinetic isotope effect) increases resistance to cytochrome P450-mediated metabolism, thereby reducing metabolic clearance and prolonging half-life . This leads to higher and more sustained drug exposure.

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Potency Comparison: KRASG12D-IN-3 (Parent) vs. MRTX1133 in Cellular Assays

The parent compound of KRASG12D-IN-3-d3, KRASG12D-IN-3 (compound Z1084), demonstrates comparable or superior cellular potency against the benchmark KRAS G12D inhibitor MRTX1133 in certain cell lines . In AGS cells, KRASG12D-IN-3 shows a pERK IC50 of 0.38 nM, while MRTX1133 has a reported pERK IC50 of 1 nM [1]. In AsPC-1 3D CTG assays, KRASG12D-IN-3 is more potent than MRTX1133 (1.23 nM vs 10.88 nM) [1].

KRAS G12D Cancer Cellular Potency IC50

Selectivity Profile: KRASG12D-IN-3 (Parent) vs. ERAS-5024

While direct selectivity data for KRASG12D-IN-3-d3 is limited, the parent compound's selectivity can be inferred from its cellular activity. KRASG12D-IN-3 shows potent inhibition in G12D-mutant cells (AGS, AsPC-1) but has not been tested in a broad panel. However, in-class comparator ERAS-5024 demonstrates >100-fold cellular selectivity for G12D over wild-type KRAS . This class-level selectivity is a desirable feature for minimizing toxicity to normal tissues.

KRAS G12D Selectivity Cancer Off-Target Effects

In Vivo Antitumor Efficacy: Parent Compound vs. MRTX1133

In vivo efficacy data for the parent compound, KRASG12D-IN-3, is not directly reported, but comparative studies of other KRAS G12D inhibitors against MRTX1133 provide context. For example, in a GP2D xenograft model, MRTX1133 at 50 mg/kg BID orally showed negligible tumor growth inhibition, whereas compound HBW-012-D at the same dose achieved 58% tumor growth inhibition and HBW-012-E caused 40% tumor regression [1]. This highlights that even potent compounds like MRTX1133 can exhibit poor in vivo efficacy, and that newer analogs can show significant improvements.

KRAS G12D Xenograft In Vivo Efficacy Tumor Regression

Pharmacokinetic Profile: Deuterated Analogs Show Superior Exposure

Deuterated KRAS G12D inhibitors are engineered for improved pharmacokinetic profiles. While direct PK data for KRASG12D-IN-3-d3 is not available, data from optimized, orally bioavailable KRAS G12D inhibitors show superior exposure compared to MRTX1133. For instance, HBW-012-E achieves a Cmax of 1444 ng/mL and an AUC of 5724 ng.h/mL in rats at 100 mg/kg oral dose, whereas MRTX1133 yields a Cmax of only 9 ng/mL and an AUC of 20 ng.h/mL [1]. This >100-fold improvement in exposure is a key advantage for compounds designed for oral administration.

Pharmacokinetics Bioavailability Deuterium Cmax AUC

KRASG12D-IN-3-d3: Critical Applications in Bioanalysis and Preclinical Development


LC-MS/MS Quantitation of KRASG12D-IN-3 in Preclinical Pharmacokinetic Studies

KRASG12D-IN-3-d3 is the optimal internal standard for the accurate LC-MS/MS quantification of the parent drug, KRASG12D-IN-3, in plasma and tissue samples from preclinical pharmacokinetic and toxicokinetic studies [1]. Its deuterium labeling ensures minimal matrix effect interference, enabling precise measurement of drug exposure parameters (Cmax, AUC, T1/2) [2].

Metabolic Stability and Drug-Drug Interaction (DDI) Assessments

The deuterium isotope effect of KRASG12D-IN-3-d3 can be leveraged to assess the metabolic stability of KRAS G12D inhibitors in vitro, using hepatocytes or liver microsomes [1]. Its resistance to metabolism allows researchers to distinguish parent drug from metabolites and evaluate potential DDI liabilities [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Lead Optimization

Data generated using KRASG12D-IN-3-d3 as an internal standard facilitates robust PK/PD modeling, correlating drug exposure with target engagement (e.g., pERK inhibition) and tumor growth inhibition [1]. This is critical for optimizing dosing regimens and selecting lead candidates with favorable efficacy and safety profiles [2].

Bioavailability Studies of New Oral KRAS G12D Inhibitors

KRASG12D-IN-3-d3 serves as a reference standard for assessing the oral bioavailability of novel KRAS G12D inhibitors in rodent and non-rodent species [1]. By comparing plasma concentrations of new compounds against a deuterated internal standard, researchers can quantify absolute oral bioavailability and identify compounds with improved absorption profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRASG12D-IN-3-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.